Cas no 151132-82-0 ((S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid)

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid 化学的及び物理的性質
名前と識別子
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- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
- Z-L-DAB(FMOC)-OH
- AK-61226
- ANW-73465
- CTK8C4903
- KB-211498
- (2S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid
- N-Cbz-N'-Fmoc-L-2,4-Diaminobutyric acid
- Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid
- (2S)-2-{[(Benzyloxy)methyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- DB-353661
- DTXSID40743949
- (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid
- AKOS016007702
- A850875
- 151132-82-0
-
- MDL: MFCD06796906
- インチ: InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1
- InChIKey: XVQCVMKVEGLEGU-DEOSSOPVSA-N
- ほほえんだ: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)NCC[C@@H](C(O)=O)NC(OCC4=CC=CC=C4)=O
計算された属性
- せいみつぶんしりょう: 474.17918
- どういたいしつりょう: 460.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 13
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96.9Ų
じっけんとくせい
- 密度みつど: 1.299
- PSA: 113.96
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249724-250mg |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 99% (HPLC) | 250mg |
$215 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296782-1 g |
Z-L-Dab(Fmoc)-OH, |
151132-82-0 | 1g |
¥1,369.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296782A-5 g |
Z-L-Dab(Fmoc)-OH, |
151132-82-0 | 5g |
¥4,889.00 | 2023-07-11 | ||
abcr | AB155392-5g |
N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); . |
151132-82-0 | 5g |
€256.30 | 2024-04-19 | ||
abcr | AB155392-25g |
N-alpha-Benzyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid (Cbz-L-Dab(Fmoc)-OH); . |
151132-82-0 | 25g |
€860.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296782-1g |
Z-L-Dab(Fmoc)-OH, |
151132-82-0 | 1g |
¥1369.00 | 2023-09-05 | ||
1PlusChem | 1P001NLC-250mg |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | ≥ 99% (HPLC) | 250mg |
$81.00 | 2025-03-20 | |
1PlusChem | 1P001NLC-5g |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 98% | 5g |
$692.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1249724-1g |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 99% (HPLC) | 1g |
$295 | 2025-02-25 | |
eNovation Chemicals LLC | Y1249724-25g |
Butanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- |
151132-82-0 | 99% (HPLC) | 25g |
$3050 | 2025-02-28 |
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acidに関する追加情報
Recent Advances in the Application of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) in Chemical Biology and Pharmaceutical Research
The compound (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile building block in peptide synthesis and drug development. Recent studies have highlighted its potential in the design of novel therapeutics, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the key applications of this compound lies in its role as a protected amino acid derivative, which facilitates the synthesis of complex peptides with high precision. The presence of the fluorenylmethoxycarbonyl (Fmoc) and benzyloxymethyl (BOM) protecting groups ensures stability during solid-phase peptide synthesis (SPPS), a technique widely employed in the production of peptide-based drugs. Researchers have successfully utilized this compound to synthesize peptides with enhanced bioavailability and therapeutic efficacy.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid in the development of protease inhibitors. The compound's ability to mimic natural amino acids while introducing structural modifications has enabled the design of inhibitors with high specificity and potency. This research opens new avenues for the treatment of diseases such as HIV and hepatitis C, where protease inhibition plays a critical role.
Another notable application of this compound is in the field of bioconjugation. Recent work published in Bioconjugate Chemistry has shown that (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid can be used to link peptides to other biomolecules, such as antibodies or nanoparticles, creating hybrid systems with tailored functionalities. These systems hold promise for targeted cancer therapies, where precise delivery of therapeutic agents to tumor sites is essential.
Despite these advancements, challenges remain in the large-scale production and purification of this compound. Researchers are actively exploring innovative synthetic routes and purification techniques to address these issues. A recent preprint on ChemRxiv outlines a novel enzymatic approach that significantly improves the yield and purity of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid, paving the way for its broader application in industrial settings.
In conclusion, (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid (CAS: 151132-82-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, drug design, and bioconjugation underscores its potential to drive innovation in therapeutic development. Future research should focus on optimizing its synthesis and expanding its applications in emerging areas such as personalized medicine and nanotechnology.
